molecular formula C22H20ClNO3S B2355383 1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide CAS No. 1797599-98-4

1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2355383
CAS RN: 1797599-98-4
M. Wt: 413.92
InChI Key: WZFQXRANKWMARB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H20ClNO3S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Activity

Research into structurally related compounds, such as substituted 2,5-bis(4-guanylphenyl)furans and analogues, has highlighted their potential antiprotozoal activity. Although not directly studying the compound , these studies suggest the broader potential of furan and thiophene derivatives in antiprotozoal applications. Specifically, compounds from these categories have shown significant activity against Trypanosoma rhodesiense, pointing towards the possible utility of similar compounds in treating protozoal infections (Das & Boykin, 1977).

Antimicrobial Activity

Another area of interest involves the antimicrobial properties of compounds with structural elements akin to the one specified. For instance, derivatives of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and evaluated for their antimicrobial activity. These compounds, including the synthesis of Schiff bases from similar structures, have showcased effective antimicrobial properties, hinting at the potential for the specified compound to serve in similar capacities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Anti-inflammatory and Antibacterial Agents

Further research has been conducted on pyrazoline derivatives incorporating furan and thiophene rings, revealing their efficacy as anti-inflammatory and antibacterial agents. Such studies not only underscore the potential medical applications of these compounds but also illustrate the diverse pharmacological activities that can be achieved through structural manipulation of furan and thiophene derivatives. The methodologies employed, including microwave-assisted synthesis, emphasize the innovation in drug discovery targeting inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Insecticidal and Miticidal Applications

Moreover, the structural analysis and biological evaluation of compounds bearing similarity to the specified chemical structure have identified potential uses in agriculture as insecticides and miticides. The detailed examination of their molecular configuration, including conformational analysis and intermolecular interactions, provides insight into the design of effective agrochemicals targeting pests and mites (Ji, Xia, Zhu, & Zhao, 2009).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c23-16-7-5-15(6-8-16)22(11-1-2-12-22)21(26)24-14-17-9-10-19(28-17)20(25)18-4-3-13-27-18/h3-10,13H,1-2,11-12,14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQXRANKWMARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

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